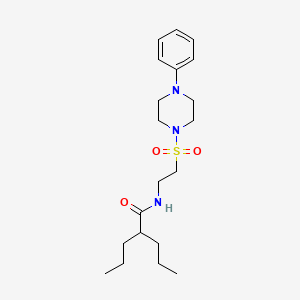

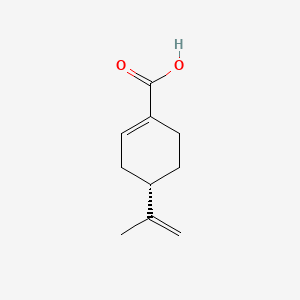

![molecular formula C12H17NO3 B2645246 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid CAS No. 1548471-02-8](/img/structure/B2645246.png)

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid” is a complex organic compound. It contains a benzyl group, a methylamino group, and a hydroxybutanoic acid group . It can be used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of this compound could involve several steps. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Benzylic amines can be synthesized by amination (arylation) of aromatic aldehydes . Amines can also be alkylated by reaction with a primary alkyl halide . The synthesis of 4- { N - [1- (4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester has been reported .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group, a methylamino group, and a hydroxybutanoic acid group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

This compound, being a diazonium salt, can be shock-sensitive and decompose violently with heating . It is usually not isolated, but is instead used as intermediates for organic syntheses . Many diazonium salts are susceptible to displacement reactions by various substrates, generating nitrogen gas (N2) as a by-product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as molecular weight and linear formula have been reported .科学的研究の応用

Structural Analysis and Synthesis

The compound 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid and its derivatives have been primarily studied for their structural properties and potential applications in synthesis. For instance, the X-ray structure determination of a similar amino acid component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, provides insights into its stereochemistry and potential applications in medicinal chemistry (Nakamura et al., 1976). Similarly, studies on the syntheses of the aplysiatoxins, specifically synthesizing a selectively-protected form of a derivative of this compound, indicate its relevance in the synthesis of complex natural products (Walkup & Cunningham, 1987).

Pharmaceutical Applications

Derivatives of this compound have been explored for pharmaceutical applications. For instance, some studies have focused on the screening of derivatives for antiamnestic (anti-memory loss) activity, indicating their potential in treating memory-related disorders (Міщенко et al., 2021).

Enzymatic and Chemical Synthesis

The compound and its derivatives have been subjects of enzymatic and chemical synthesis studies, focusing on achieving enantiomerically pure derivatives and exploring their potential in various chemical synthesis pathways. Research has delved into stereoselective synthesis, highlighting the compound's utility in producing specific enantiomers for different applications (Weiss et al., 2010).

作用機序

The mechanism of action of this compound would depend on its specific use. For example, in peptide chemistry, the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus is an essential strategy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[benzyl(methyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAWWCUFJGWHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1-ethyltriazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)

![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)

![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)